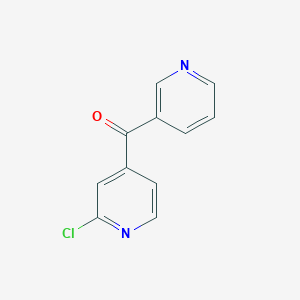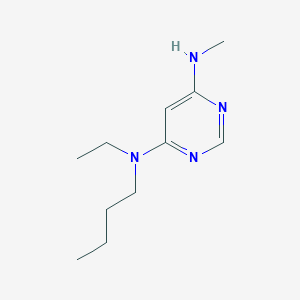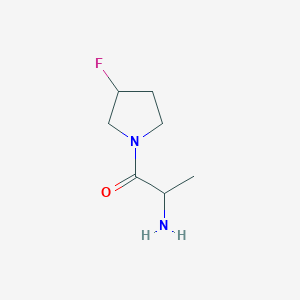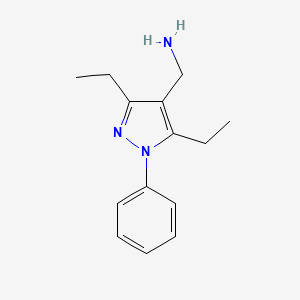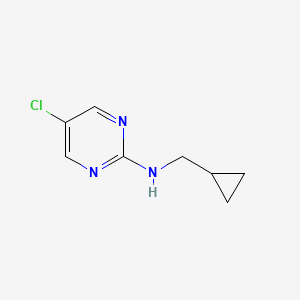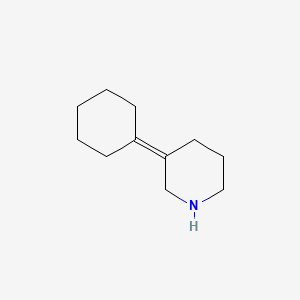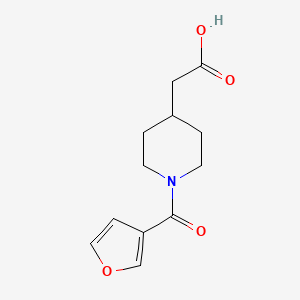
2-甲基-6-(噻吩-2-基)嘧啶-4-羧酸乙酯
描述
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .科学研究应用
药物化学
噻吩类类似物在药物化学家改进具有多种生物效应的先进化合物方面发挥着至关重要的作用 . 据报道,它们具有广泛的治疗特性,在药物化学中有着不同的应用 .
抗炎特性
噻吩衍生物表现出抗炎特性 . 例如,苏丙酸,一种 2-取代噻吩骨架,被称为非甾体类抗炎药 .
抗菌特性
噻吩衍生物还表现出抗菌特性 . 据证实,它们对枯草芽孢杆菌、大肠杆菌、普通变形杆菌和金黄色葡萄球菌等生物体具有抑制作用aureus .
抗癌特性
噻吩衍生物已被证实表现出抗癌特性 . 例如,某些与噻吩相关的化合物已被证实会在 MCF-7(一种肿瘤细胞)中诱导形态学和核变化 .
工业化学和材料科学
有机半导体
有机场效应晶体管 (OFET)
有机发光二极管 (OLED)
作用机制
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
生化分析
Biochemical Properties
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit cAMP-phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate can modulate various physiological processes, including platelet aggregation and vascular smooth muscle relaxation . Additionally, the compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells .
Cellular Effects
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound enhances the biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . This effect is achieved by strengthening PGI2 anti-aggregation activity and enhancing its biosynthesis . Furthermore, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate decreases pulmonary hypertension by modulating the expression of genes involved in vascular tone regulation .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate involves several key interactions at the molecular level. The compound binds to cAMP-phosphodiesterase, inhibiting its activity and leading to increased intracellular levels of cAMP . This elevation in cAMP levels results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in cellular processes such as platelet aggregation and vascular smooth muscle relaxation . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate modulates gene expression by influencing transcription factors involved in the regulation of vascular tone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate maintains its efficacy in modulating cellular functions, including platelet aggregation and vascular smooth muscle relaxation .
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation and reduces pulmonary hypertension without causing significant adverse effects . At higher doses, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of the compound.
Metabolic Pathways
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the overall pharmacological effects of the compound . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate influences metabolic flux by modulating the activity of key enzymes involved in cellular energy production .
Transport and Distribution
The transport and distribution of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Once inside the cells, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate binds to intracellular proteins, which may influence its localization and activity . The distribution of the compound within tissues is also influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which may affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins involved in signal transduction and gene expression . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular targeting and activity . These modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
属性
IUPAC Name |
ethyl 2-methyl-6-thiophen-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVYUCFFNOOZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


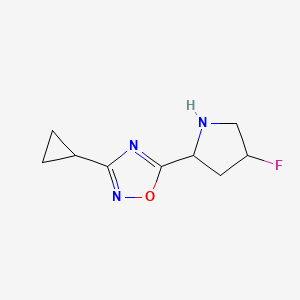
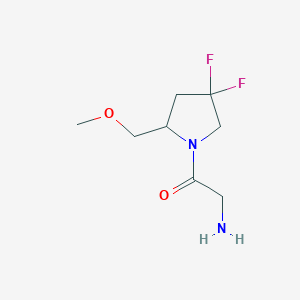

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)

![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
